4-((2-Hydroxyethyl)amino)-3-nitrophenol
CAS No.: 65235-31-6
Cat. No.: VC2205560
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65235-31-6 |
|---|---|
| Molecular Formula | C8H10N2O4 |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | 4-(2-hydroxyethylamino)-3-nitrophenol |
| Standard InChI | InChI=1S/C8H10N2O4/c11-4-3-9-7-2-1-6(12)5-8(7)10(13)14/h1-2,5,9,11-12H,3-4H2 |
| Standard InChI Key | UXKLYBMQAHYULT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1O)[N+](=O)[O-])NCCO |
| Canonical SMILES | C1=CC(=C(C=C1O)[N+](=O)[O-])NCCO |
Introduction
Chemical Identity and Structure
Identification Parameters
Physicochemical Properties
Physical Characteristics
4-((2-Hydroxyethyl)amino)-3-nitrophenol presents as a dark red crystalline powder at room temperature, a physical appearance that correlates with its chromophoric structure containing both nitro and amino groups . The compound exhibits a well-defined melting point range of 142-146°C, which serves as an important criterion for assessing its purity in laboratory and industrial settings . Its calculated boiling point is approximately 446.3°C at standard atmospheric pressure (760 mmHg), though this elevated temperature may lead to decomposition before the boiling point is actually reached . The density of the compound has been determined to be 1.488 g/cm³, providing important information for formulation and processing considerations in industrial applications .
Chemical Reactivity and Stability
The chemical reactivity of 4-((2-Hydroxyethyl)amino)-3-nitrophenol is influenced by the presence of multiple functional groups, including the phenolic hydroxyl, secondary amine, nitro group, and primary alcohol on the hydroxyethyl chain . The compound has a predicted pKa value of 9.31±0.14, indicating the pH at which the phenolic group undergoes significant deprotonation, a property that affects its solubility profile and reactivity in different pH environments . This parameter is particularly important in formulation work where pH control may be necessary to maintain product stability and performance.
The stability profile of the compound necessitates specific storage conditions, including keeping it in a dark place to prevent potential photodegradation, maintaining a dry environment to avoid hydrolysis reactions, and storing at room temperature to prevent thermal decomposition . These precautions reflect the compound's potential sensitivity to light, moisture, and elevated temperatures, factors that must be considered in manufacturing, storage, and application processes.
Tabulated Physicochemical Data
Table 1: Comprehensive Physicochemical Properties of 4-((2-Hydroxyethyl)amino)-3-nitrophenol
Applications and Uses
Regulatory Status and Market Presence
The presence of 4-((2-Hydroxyethyl)amino)-3-nitrophenol in consumer products has necessitated regulatory assessment by various international bodies responsible for cosmetic ingredient safety . The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has conducted a Human Health Tier II assessment for this compound, evaluating its potential health implications when used in consumer products . This regulatory scrutiny reflects both the compound's commercial importance in the hair coloring industry and the need to ensure consumer safety when exposed to such chemical agents during regular use.
In the commercial market, the compound may be found listed under various trade names, including Jarocol NHEAP and HC Red B54, among others . These designations are important for manufacturers and formulators in the cosmetics industry when sourcing ingredients and complying with labeling requirements. The regulatory status may vary by jurisdiction, with different concentration limits or usage restrictions potentially applying in different regions based on their respective cosmetic regulations and safety assessments.
Analytical Methods and Characterization
Identification Techniques
Several analytical techniques can be employed for the identification and characterization of 4-((2-Hydroxyethyl)amino)-3-nitrophenol in both laboratory and industrial settings. Mass spectrometry is particularly valuable, with the compound's exact mass of 198.06400 serving as a primary identifier in mass spectral analysis . The molecular formula C8H10N2O4 provides the expected elemental composition, which can be confirmed through high-resolution mass spectrometry or elemental analysis techniques .
Infrared (IR) spectroscopy can reveal characteristic absorption bands corresponding to the functional groups present in the molecule, including the phenolic hydroxyl, secondary amine, nitro group, and primary alcohol functionality . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, can provide detailed structural information based on the chemical shifts and coupling patterns of the various hydrogen and carbon atoms within the molecule, offering confirmation of the proposed structure .
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